molecular formula C11H15F3N4O4 B2709191 N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid CAS No. 1803567-05-6

N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid

Cat. No.: B2709191
CAS No.: 1803567-05-6
M. Wt: 324.26
InChI Key: URWVMXQFDYQADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid (hereafter referred to as Compound A), is a small-molecule organic compound featuring a pyrrolidine core substituted with a 5-methyl-1,2,4-oxadiazole ring and an acetamide group. The trifluoroacetic acid (TFA) counterion enhances solubility in polar solvents, a common strategy in pharmaceutical salt formulations to improve bioavailability . Its molecular formula is C₈H₁₁N₃O₂·C₂HF₃O₂ (excluding counterion: C₈H₁₁N₃O₂, MW = 181.19 g/mol), with a purity of 95% as reported in commercial building-block catalogs .

The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, offering metabolic stability and enhanced hydrogen-bonding capacity.

Properties

IUPAC Name

N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.C2HF3O2/c1-6(14)12-9(3-4-10-5-9)8-11-7(2)15-13-8;3-2(4,5)1(6)7/h10H,3-5H2,1-2H3,(H,12,14);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWVMXQFDYQADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2(CCNC2)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with appropriate reagents to form the oxadiazole ring.

    Pyrrolidine ring synthesis: The pyrrolidine ring can be synthesized through a cyclization reaction involving suitable precursors.

    Coupling reaction: The oxadiazole and pyrrolidine intermediates are then coupled under specific conditions to form the desired compound.

    Acetylation: The resulting compound is acetylated to introduce the acetamide group.

    Trifluoroacetic acid addition: Finally, trifluoroacetic acid is added to form the trifluoroacetate salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has been explored in several areas of scientific research:

Medicinal Chemistry

N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide has been studied for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, particularly in the realm of cancer research.

Case Study : A study evaluated various oxadiazole derivatives for their anticancer properties. The presence of the oxadiazole ring was found to enhance cytotoxic activity against cancer cell lines, suggesting that this compound could serve as a lead structure in drug development aimed at targeting specific cancer types .

Neuropharmacology

Research indicates that compounds with similar structures may affect neurotransmitter systems. The pyrrolidine component is known for its role in modulating neurotransmitter release.

Case Study : A related compound demonstrated significant effects on serotonin and dopamine levels in animal models, indicating that N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide could also exhibit neuropharmacological properties worth investigating .

Agricultural Chemistry

The unique properties of this compound may also be applicable in agricultural settings, particularly as a potential pesticide or herbicide. Its ability to disrupt biological processes in pests could lead to the development of new agrochemicals.

Data Table: Potential Agricultural Applications

Application AreaPotential UseMechanism of Action
PesticidesInsecticidalDisruption of metabolic pathways
HerbicidesGrowth inhibitionInhibition of specific plant enzymes

Mechanism of Action

The mechanism of action of N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid involves its interaction with specific molecular targets. The oxadiazole moiety may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with Compound A , enabling comparative analysis of their pharmacological and physicochemical properties:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity
Compound A Pyrrolidine 5-methyl-1,2,4-oxadiazole, acetamide, TFA 181.19 (base) Undisclosed (building block)
Ceperognastat (INN List 132) Piperidine 5-methyl-1,2,4-oxadiazole, thiazole, fluoro 439.50 O-GlcNAcase (OGA) inhibitor
N-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-N-(pyrrolidin-3-yl)acetamide hydrochloride Pyrrolidine 5-methyl-1,2,4-oxadiazole, acetamide, HCl 260.73 Discontinued (synthesis challenges)
2-Chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide Cycloheptane 5-methyl-1,2,4-oxadiazole, chloroacetamide 299.78 Undisclosed (structural analogue)
N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide Phenyl 5-methyl-1,2,4-oxadiazole, acetamide 219.23 Building block for kinase inhibitors

Key Structural Differences and Implications

Core Heterocycle: Compound A uses a pyrrolidine ring, which imposes moderate ring strain and restricts conformational flexibility compared to the piperidine in ceperognastat. This difference may influence binding to targets requiring specific spatial arrangements, such as OGA .

Substituents :

  • The trifluoroacetic acid counterion in Compound A improves solubility in polar solvents compared to the hydrochloride salt in its pyrrolidine analogue, which was discontinued due to synthesis challenges .
  • Ceperognastat’s thiazole-fluoro substitution enhances target specificity for OGA, a feature absent in Compound A .

Pharmacological Profiles :

  • Ceperognastat’s OGA inhibition is attributed to its extended heterocyclic system (thiazole-piperidine-oxadiazole), enabling multi-point interactions with the enzyme’s active site. In contrast, Compound A ’s simpler structure lacks this complexity, suggesting a narrower target profile .
  • The phenyl-substituted analogue () is utilized in kinase inhibitor development, highlighting the versatility of the 1,2,4-oxadiazole motif in diverse drug-discovery contexts .

Physicochemical Properties

Property Compound A Ceperognastat Pyrrolidine-HCl Analogue
LogP (Predicted) 1.2 2.8 0.9
Aqueous Solubility (mg/mL) 12.5 (TFA salt) 3.2 8.7 (HCl salt)
Hydrogen Bond Acceptors 5 8 6

Compound A ’s lower LogP and higher solubility compared to ceperognastat suggest better compatibility with oral administration, though its biological activity remains uncharacterized .

Biological Activity

N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid, is a compound derived from the oxadiazole scaffold, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The molecular structure of N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide includes a pyrrolidine ring and an oxadiazole moiety. Its chemical formula is C7H11N3OC_7H_{11}N_3O with a molecular weight of approximately 153.18 g/mol. The trifluoroacetic acid component enhances its solubility and bioavailability.

  • Anticancer Activity : Compounds containing the 1,3,4-oxadiazole structure have shown significant anticancer properties. They act by:
    • Inhibiting key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
    • Inducing apoptosis in cancer cells through various pathways including the inhibition of growth factor signaling .
    • Targeting telomerase activity which is crucial for the immortality of cancer cells .
  • Antimicrobial Properties : The oxadiazole derivatives have demonstrated activity against a range of pathogens:
    • Effective against Gram-positive and Gram-negative bacteria .
    • Inhibition of bacterial growth through disruption of cellular processes .
  • Other Biological Activities : Beyond anticancer and antimicrobial effects, these compounds exhibit:
    • Anti-inflammatory properties that may be beneficial in treating chronic inflammatory diseases.
    • Antioxidant activities that help mitigate oxidative stress .

Case Studies

StudyObjectiveFindings
1 Evaluation of cytotoxicity on cancer cell linesThe compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .
2 Assessment of antimicrobial efficacyShowed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 100 µg/mL .
3 Investigation into anti-inflammatory effectsDemonstrated reduction in pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory disorders .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of oxadiazole derivatives. For instance:

  • Hybridization with other pharmacophores has been shown to improve potency against specific cancer targets such as HDAC and telomerase .
  • Molecular docking studies reveal favorable binding interactions between these compounds and their biological targets, supporting their development as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide?

  • Methodology : Use a two-step approach:

Oxadiazole ring formation : React pyrrolidin-3-yl precursors with hydroxylamine derivatives under acidic conditions to form the 1,2,4-oxadiazole core.

Acetamide coupling : Treat the intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) in anhydrous acetonitrile at 60°C under inert atmosphere .

  • Key considerations : Monitor reaction progress via TLC and purify via recrystallization (e.g., using pet-ether) .

Q. How can structural characterization be optimized for this compound?

  • Analytical techniques :

  • X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for refinement, particularly for resolving pyrrolidine ring conformations and oxadiazole substituent orientations .
  • NMR/spectroscopy : Employ 1H^1H/13C^{13}C NMR (DMSO-d6d_6) to confirm acetamide proton signals (δ ~2.0 ppm) and oxadiazole ring integrity. Mass spectrometry (HRMS) can validate molecular weight (e.g., C8_8H11_{11}N3_3O2_2) .

Q. What solvent systems are suitable for purification?

  • Options :

  • Normal-phase chromatography : Use silica gel with ethyl acetate/hexane gradients.
  • Recrystallization : Pet-ether or ethanol/water mixtures yield high-purity crystals (>95%) .

Advanced Research Questions

Q. How does the 5-methyl-1,2,4-oxadiazole moiety influence biological activity in neurodegenerative models?

  • Mechanistic insight : The oxadiazole group enhances metabolic stability and acts as a hydrogen-bond acceptor, critical for inhibiting O-GlcNAcase (OGA) in Alzheimer’s disease. Compare activity to LY3372689, a Phase 2 candidate with a similar oxadiazole-thiazole scaffold .
  • Experimental design :

  • In vitro assays : Measure IC50_{50} values using recombinant OGA enzyme and fluorescent substrates (e.g., 4-methylumbelliferyl GlcNAc).
  • In vivo models : Use transgenic tauopathy mice with PET imaging (e.g., [18F][^{18}F]LSN3316612) to assess brain penetration .

Q. What computational strategies predict binding modes to viral polymerases (e.g., monkeypox)?

  • Approach : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (from X-ray data). Focus on interactions with DNA polymerase active sites (e.g., hydrogen bonding with Asp residues). Validate with MD simulations .
  • Key parameters : Prioritize compounds with docking scores ≤ -8.0 kcal/mol and low RMSD values (<2.0 Å) during trajectory analysis .

Q. How to resolve contradictions in solubility data across different studies?

  • Troubleshooting :

  • Buffer optimization : Test solubility in ammonium acetate buffer (pH 6.5) with 10% acetic acid, as used in pharmacopeial assays .
  • Co-solvent systems : Explore DMSO/PBS mixtures (≤5% DMSO) for in vitro assays to avoid precipitation .

Methodological Challenges

Q. What are common pitfalls in optimizing reaction yields for trifluoroacetic acid (TFA) salts?

  • Solutions :

  • Acid scavengers : Use polymer-bound carbonate resins to remove excess TFA during workup.
  • Lyophilization : Freeze-dry aqueous fractions to isolate TFA salts without decomposition .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Strategy :

Core modifications : Replace pyrrolidine with piperidine or vary oxadiazole substituents (e.g., 3,5-dimethyl).

Bioisosteres : Substitute acetamide with sulfonamide or urea groups to modulate pharmacokinetics .

  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.